molecular formula C11H22N2O2 B3131308 tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate CAS No. 351369-25-0

tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate

Cat. No. B3131308
CAS RN: 351369-25-0
M. Wt: 214.3 g/mol
InChI Key: CEFJWUXTHLISAP-UHFFFAOYSA-N
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Description

“tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate” is a chemical compound with the molecular formula C10H20N2O2 . It is also known by its IUPAC name, tert-butyl (3R,4S)-4-methyl-3-pyrrolidinylcarbamate . The compound is stored in a refrigerator and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.28 . It is a liquid at room temperature and is stored in a refrigerator .

Scientific Research Applications

Environmental Behavior and Remediation of MTBE

  • Environmental Fate of MTBE : Studies have highlighted the environmental behavior, fate, and remediation strategies of MTBE, an ether commonly used as a gasoline additive. MTBE's high solubility in water and low biodegradation potential in subsurface environments make it a significant groundwater contaminant. Various remediation techniques, including bioremediation under aerobic and anaerobic conditions, have been explored to address MTBE contamination in water sources (Squillace et al., 1997).

  • Bioremediation of MTBE : There is increasing evidence supporting the biotransformation and complete mineralization of MTBE under certain environmental conditions. Bioremediation strategies, including the addition of air or oxygen or bioaugmentation with MTBE-degrading microorganisms, have shown potential in removing MTBE from contaminated sites (Fiorenza & Rifai, 2003).

Toxicological Studies and Health Implications

  • Toxicological Effects of Carbamates : Although not directly about tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate, research on carbamate pesticides like aldicarb provides insights into the toxicological effects of carbamates on mammals. These studies highlight the importance of understanding the health implications of chemical exposure, including mechanisms of action such as cholinesterase inhibition (Risher, Mink, & Stara, 1987).

Applications in Synthetic Chemistry

  • Synthetic Routes for Chemical Compounds : Research on synthetic routes for compounds like vandetanib, which involves tert-butyl and carbamate groups, underscores the significance of understanding chemical synthesis processes for industrial applications. Such studies can guide the development of efficient, scalable synthesis methods for various chemical compounds, including those related to this compound (Mi, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding inhalation and contact with skin or eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-12-6-9(8)7-13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFJWUXTHLISAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

351369-25-0
Record name tert-butyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate
Reactant of Route 2
tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate
Reactant of Route 3
tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate
Reactant of Route 4
tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate
Reactant of Route 5
tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate
Reactant of Route 6
tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate

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